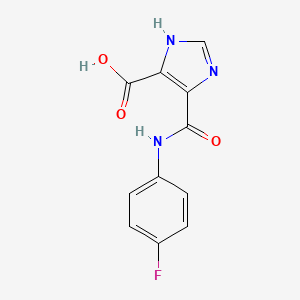

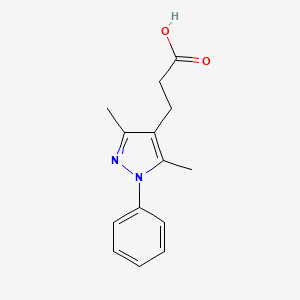

(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

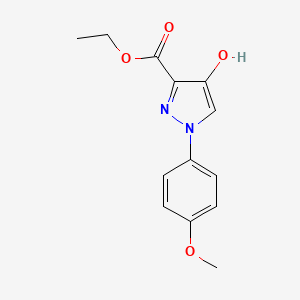

The compound is a derivative of benzylamine, which is an organic compound consisting of a benzyl group attached to an amine functional group . The presence of fluoro and methoxy groups suggests that it might have interesting chemical properties, but without specific studies on this compound, it’s hard to say more .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 3-Fluorobenzyl chloride have been used in the synthesis of various fluorinated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluoro group can influence the compound’s reactivity and the presence of a methoxy group can influence its polarity .Scientific Research Applications

Fluorescence Studies and Ion Sensing

- Research demonstrated that compounds with substitutions similar to (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, particularly those with p-methoxy benzyl units, are significant in fluorescence studies. They can indicate the presence of certain cations, as observed with Cu(II) inputs, by altering their fluorescence properties, which is pivotal in chemical sensing applications (Ravikumar, Ahamed, & Ghosh, 2007).

Nucleoside Transport Inhibition

- The compound's structural analogs, particularly those with nitro benzyl and methoxy benzyl groups, have been investigated for their potential to inhibit nucleoside transport proteins, which is crucial in regulating the absorption and distribution of nucleosides in the body. Modifications in the benzyl group significantly affect the affinity for ENT1, an essential nucleoside transporter (Tromp et al., 2004).

Fluorination in Organic Synthesis

- The compound's structure is relevant in synthesizing fluorinated molecules, such as alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. These molecules are crucial in organic synthesis, offering potential pathways in drug development and material science (Ghosh et al., 2009).

Synthesis of Soluble Fluoro-Polyimides

- The structure of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is crucial in the synthesis of soluble fluoro-polyimides, which have applications in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These characteristics are essential in various industrial and technological applications (Xie et al., 2001).

Melanin Production Inhibition

- A structurally similar compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, has been identified as a potent inhibitor of melanin production, hinting at potential applications in treating hyperpigmentation and as a component in skin whitening products (Choi et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEBHLLFWLCZQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355113 |

Source

|

| Record name | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

418792-57-1 |

Source

|

| Record name | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)